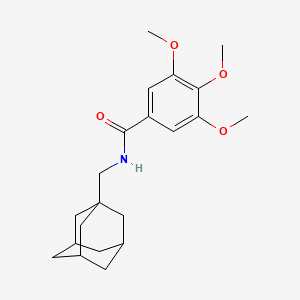

N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide

Overview

Description

“N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide” is a compound that likely contains an adamantyl group, which is a bulky, diamond-like structure that can impart unique properties to the molecule . The “trimethoxy” indicates the presence of three methoxy groups (-OCH3), and “benzamide” suggests a benzene ring attached to an amide group (-CONH2) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . The adamantyl group can be introduced through reactions with adamantyl halides .Molecular Structure Analysis

The adamantyl group is a three-dimensional, rigid structure, which can influence the overall shape and properties of the molecule . The benzamide and methoxy groups are likely to be planar and could participate in various intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the amide and methoxy groups, which can act as sites for nucleophilic attack . The adamantyl group is generally unreactive due to its stability .Physical And Chemical Properties Analysis

The adamantyl group is known to increase lipophilicity, which could affect the compound’s solubility and permeability . The amide and methoxy groups could participate in hydrogen bonding, influencing the compound’s solubility in different solvents .Scientific Research Applications

Antimicrobial Activity

N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide: has been investigated for its antimicrobial potential. Researchers synthesized this compound and evaluated its effectiveness against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Notably, compounds derived from this structure—such as 5c , 5d , 5e , 6 , 7 , 10a , 10b , 15a , 15f , and 15g —demonstrated potent antibacterial activity against one or more of the tested microorganisms .

Hypoglycemic Activity

In addition to its antimicrobial properties, N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide has shown promise as an oral hypoglycemic agent. In streptozotocin (STZ)-induced diabetic rats, compound 5c significantly reduced serum glucose levels, comparable to the reference drug gliclazide. Further investigations into its mechanism of action and potential clinical applications are warranted .

Medicinal Chemistry Insights

The synthesis and characterization of N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide provide valuable insights into the chemistry of unsaturated adamantane derivatives. Researchers have explored stable dehydroadamantanes, including 1,3-dehydroadamantane (1,3-DHA), which can be readily obtained from 1,3-disubstituted haloadamantanes .

Future Directions

Mechanism of Action

Target of Action

Compounds with adamantyl groups, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with cannabinoid receptors in the nervous system .

Mode of Action

Similar adamantyl compounds have been shown to interact with their targets through a variety of mechanisms, including direct binding and modulation of receptor activity .

Biochemical Pathways

Synthetic cannabinoids typically affect the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, mood, and memory .

Pharmacokinetics

The compound’s adamantyl group may influence its pharmacokinetic properties, as adamantane derivatives are known for their high lipophilicity and potential for extensive distribution in the body .

Result of Action

Similar synthetic cannabinoids have been shown to produce a range of effects, including analgesia, euphoria, and alterations in perception .

Action Environment

The action, efficacy, and stability of N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide may be influenced by various environmental factors. For instance, the compound’s lipophilic nature may allow it to readily cross biological membranes, potentially influencing its distribution and action within the body . .

properties

IUPAC Name |

N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO4/c1-24-17-7-16(8-18(25-2)19(17)26-3)20(23)22-12-21-9-13-4-14(10-21)6-15(5-13)11-21/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTMHMPZOUHPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446064.png)

![N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446066.png)

![7-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446079.png)

![5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)

![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4446121.png)

![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)

![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4446158.png)